The Incretin Enhancer: A Technical Guide to the Mechanism of Action of Prusogliptin (DBPR-108) as a Dipeptidyl Peptidase-4 Inhibitor
The Incretin Enhancer: A Technical Guide to the Mechanism of Action of Prusogliptin (DBPR-108) as a Dipeptidyl Peptidase-4 Inhibitor
Foreword: The Evolving Landscape of Type 2 Diabetes Mellitus Management
The global prevalence of type 2 diabetes mellitus (T2DM) continues to present a formidable challenge to healthcare systems worldwide. The pathophysiology of T2DM is complex, characterized by insulin resistance and a progressive decline in pancreatic β-cell function. In recent years, the incretin system has emerged as a pivotal therapeutic target. Incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis. They potentiate glucose-dependent insulin secretion, suppress glucagon release, and contribute to a sense of satiety. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). This has led to the development of DPP-4 inhibitors, a class of oral antihyperglycemic agents that enhance the action of endogenous incretins. This guide provides an in-depth technical overview of prusogliptin (DBPR-108), a novel, potent, and selective DPP-4 inhibitor, with a focus on its mechanism of action for researchers, scientists, and drug development professionals.
Dipeptidyl Peptidase-4: A Key Regulator of Glucose Homeostasis
DPP-4 is a serine exopeptidase that is widely expressed throughout the body, existing as both a transmembrane glycoprotein and a soluble form in circulation.[1] Its primary physiological role in glucose metabolism is the cleavage of N-terminal dipeptides from various peptide substrates, most notably those with a proline or alanine residue in the penultimate position. This enzymatic action leads to the inactivation of GLP-1 and GIP, thereby curtailing their insulinotropic effects.[2] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4] This mechanism of action carries a low intrinsic risk of hypoglycemia, a significant advantage in the management of T2DM.
Prusogliptin (DBPR-108): A Novel Cyanopyrrolidine-Based DPP-4 Inhibitor
Prusogliptin (DBPR-108) is a novel, orally bioavailable small molecule that belongs to the cyanopyrrolidine class of DPP-4 inhibitors.[3][5]
Chemical Identity:
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Systematic Name: (2S,4S)-1-(2-((1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl)propyl)amino)acetyl)-4-fluoro-2-pyrrolidinecarbonitrile[6]
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Molecular Formula: C₁₆H₂₅FN₄O₂[7]
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Molecular Weight: 324.40 g/mol [7]
-
SMILES: CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CF">C@HC#N[6]
Mechanism of Action: Potent and Selective Inhibition of DPP-4
The therapeutic efficacy of prusogliptin stems from its potent and highly selective inhibition of the DPP-4 enzyme.[8]
Biochemical Potency and Selectivity
Prusogliptin has demonstrated potent inhibitory activity against DPP-4 in preclinical studies.[8] The table below summarizes its in vitro potency.
| Enzyme | IC₅₀ (nM) |
| DPP-4 | 15 |
| DPP-2 | >50,000 |
| DPP-8 | >50,000 |
| DPP-9 | >50,000 |
| Fibroblast Activation Protein (FAP) | >50,000 |
Table 1: In vitro inhibitory potency and selectivity of prusogliptin (DBPR-108). Data sourced from[8].
This high degree of selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, is a critical attribute, as off-target inhibition of these enzymes has been associated with adverse effects in earlier investigational compounds.[8]
Inferred Molecular Interactions with the DPP-4 Active Site
While specific X-ray crystallography or molecular docking studies for prusogliptin are not publicly available, its binding mode can be inferred from its cyanopyrrolidine scaffold, a common feature among many potent DPP-4 inhibitors. The active site of DPP-4 is comprised of several key subsites that accommodate the inhibitor molecule.
Based on structure-activity relationship studies of cyanopyrrolidine derivatives, the following interactions are likely crucial for the potent inhibition of DPP-4 by prusogliptin:[9]
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S1 Subsite: The pyrrolidine ring of prusogliptin is expected to occupy the hydrophobic S1 pocket. The fluorine substitution at the 4-position of the pyrrolidine ring is a common feature in this class of inhibitors and is known to enhance potency.[5]
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Covalent Interaction: The nitrile group of the cyanopyrrolidine scaffold is believed to form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, contributing to its potent inhibitory activity.
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S2 Subsite: The side chain of the molecule likely interacts with the S2 subsite, which can accommodate a variety of functional groups.
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Hydrogen Bonding: The amide and amine functionalities of prusogliptin are likely to form key hydrogen bonds with residues such as Glu205, Glu206, and Tyr662, which are known to be critical for anchoring inhibitors in the active site.
Downstream Pharmacodynamic Effects
The inhibition of DPP-4 by prusogliptin initiates a cascade of favorable physiological responses:
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Increased Active GLP-1 and GIP Levels: By preventing their degradation, prusogliptin leads to a significant increase in the circulating levels of active GLP-1 and GIP.[10]
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Enhanced Glucose-Dependent Insulin Secretion: The elevated incretin levels stimulate the pancreatic β-cells to release more insulin in response to a glucose challenge.[10]
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Suppression of Glucagon Secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.
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Improved Glycemic Control: The combined effects of increased insulin and decreased glucagon lead to improved glycemic control, as evidenced by reductions in fasting and postprandial plasma glucose levels, as well as glycated hemoglobin (HbA1c).[11][12]
Caption: DPP-4 Signaling and Prusogliptin's Mechanism of Action.
Pharmacokinetic and Pharmacodynamic Profile of Prusogliptin
Clinical trials have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) properties of prusogliptin, supporting its development as a once-daily oral therapy.[8]
Pharmacokinetics
| Parameter | Single Dose (Healthy Subjects) | Multiple Doses (T2DM Patients) |
| Tmax (h) | 1.9 - 4.0 | 1.5 - 4.0 |
| t½ (h) | 3.1 - 18.6 | 7.4 - 10.2 |
| Dose Proportionality | Yes (25 - 600 mg) | Yes (50 - 200 mg) |
| Accumulation Ratio (Rac) | N/A | 0.85 - 1.3 |
Table 2: Summary of Pharmacokinetic Parameters of Prusogliptin (DBPR-108). Data compiled from[8].
Prusogliptin is rapidly absorbed, exhibits dose-proportional exposure, and has a terminal half-life that supports once-daily dosing with minimal accumulation.[8]
Pharmacodynamics
A clear dose-dependent relationship has been established between prusogliptin exposure and DPP-4 inhibition.[8]
| Dose | Maximum DPP-4 Inhibition (Emax) - Single Dose | Maximum DPP-4 Inhibition (Emax) - Multiple Doses |
| 50 mg | 64.7% | 62.1% |
| 100 mg | 72.6% | 69.9% |
| 200 mg | 88.7% | 89.4% |
Table 3: Pharmacodynamic Effect of Prusogliptin (DBPR-108) on DPP-4 Inhibition in Patients with T2DM. Data sourced from[8].
The robust and sustained inhibition of DPP-4 by prusogliptin translates into clinically meaningful improvements in glycemic control.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The following protocol outlines a standard fluorometric method for assessing the in vitro inhibitory activity of compounds like prusogliptin against the DPP-4 enzyme. This assay is crucial for the initial screening and characterization of potential DPP-4 inhibitors.
Materials and Reagents
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Human recombinant DPP-4 enzyme
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DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
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Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compound (e.g., Prusogliptin)
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Positive control inhibitor (e.g., Sitagliptin)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
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Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create a serial dilution of the test compound in Assay Buffer to generate a range of concentrations for IC₅₀ determination.
-
Dilute the human recombinant DPP-4 enzyme to its working concentration in Assay Buffer as per the manufacturer's recommendation.
-
Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.
-
-
Assay Plate Setup (in triplicate):
-
100% Activity (Control) Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the same volume of DMSO used for the inhibitor.
-
Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the diluted test compound solution.
-
Background Wells: Add Assay Buffer and the solvent used for the inhibitor (to measure background fluorescence).
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add the diluted Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 30 minutes (incubation time may need optimization).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using the microplate reader.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.
Conclusion and Future Directions
Prusogliptin (DBPR-108) is a potent, selective, and orally bioavailable DPP-4 inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its use as a once-daily treatment for type 2 diabetes mellitus. Its mechanism of action, centered on the enhancement of the endogenous incretin system, offers effective glycemic control with a low risk of hypoglycemia. The clinical data accumulated to date demonstrates its efficacy and safety, both as a monotherapy and in combination with other antihyperglycemic agents.
Future research should aim to elucidate the precise molecular interactions of prusogliptin with the DPP-4 active site through co-crystallography studies. Such structural insights would not only solidify our understanding of its potent inhibitory activity but also guide the rational design of next-generation DPP-4 inhibitors with potentially improved pharmacological properties. As our understanding of the multifaceted roles of the incretin system continues to grow, agents like prusogliptin will remain integral to the therapeutic armamentarium for managing type 2 diabetes and its associated comorbidities.
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Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. [Link]
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Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. [Link]
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